N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide
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Description
The compound is a derivative of acenaphthene, which is a polycyclic aromatic hydrocarbon . The “N-(1,2-dihydroacenaphthylen-5-yl)” part suggests that the compound has a nitrogen atom attached to an acenaphthene structure . The “3,4-dimethoxybenzamide” part indicates the presence of a benzamide group with methoxy groups at the 3rd and 4th positions .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups . The acenaphthene structure would contribute two fused rings, and the benzamide group would add another ring . The methoxy groups and the nitrogen atom would also affect the overall structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . For this compound, we can expect that the presence of multiple rings and functional groups would affect properties like solubility, melting point, and boiling point .Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for pharmaceutical compounds. Without specific research or documentation on this compound, it’s impossible to provide a mechanism of action.
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be studied as a potential pharmaceutical compound . Alternatively, if it has interesting chemical or physical properties, it could be studied for potential applications in materials science or other fields .
Properties
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-18-11-9-15(12-19(18)25-2)21(23)22-17-10-8-14-7-6-13-4-3-5-16(17)20(13)14/h3-5,8-12H,6-7H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOKPIVMQFZLST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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